Linamarin

Descripción

This compound has been reported in Phaseolus lunatus, Linum narbonense, and other organisms with data available.

This compound is found in coffee and coffee products. This compound occurs in manioc (Manihot utilissimus), flax (Linum usitatissimum), Phaseolus lunatus (butter bean), Trifolium repens (white clover) and other plants. First isloated in 1830.

from the seed skins or embryos of flax; a cyanogenic glycoside; structure

Propiedades

IUPAC Name |

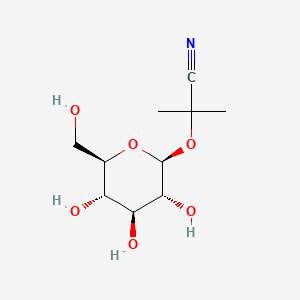

2-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO6/c1-10(2,4-11)17-9-8(15)7(14)6(13)5(3-12)16-9/h5-9,12-15H,3H2,1-2H3/t5-,6-,7+,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTCHMYAEJEXBT-ZEBDFXRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)OC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052857 | |

| Record name | Linamarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index], Solid | |

| Record name | Linamarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5840 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Linamarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033699 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

FREELY SOL IN WATER, COLD ALCOHOL, HOT ACETONE; SLIGHTLY SOL IN HOT ETHYL ACETATE, ETHER, BENZENE, CHLOROFORM; PRACTICALLY INSOL IN PETROLEUM ETHER | |

| Record name | LINAMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES | |

CAS No. |

554-35-8 | |

| Record name | Linamarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linamarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linamarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(beta-D-Glucopyranosyloxy)-2-methyl-propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINAMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3V9RP3WLO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LINAMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linamarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033699 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

142-143 °C, 143 - 144 °C | |

| Record name | LINAMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linamarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033699 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Linamarin Biosynthesis: A Technical Guide to Pathway Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linamarin is a cyanogenic glucoside found predominantly in cassava (Manihot esculenta) and serves as a crucial defense compound. Upon tissue damage, it is hydrolyzed to release toxic hydrogen cyanide, a process known as cyanogenesis. The biosynthesis of this compound is a multi-step enzymatic pathway involving several key intermediates. Understanding this pathway is critical for developing strategies to reduce cyanide content in cassava-based food products and for exploring its potential in drug development. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, focusing on its core intermediates, the enzymes that catalyze their formation, and the experimental methodologies used for their study.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from the amino acid L-valine. The pathway proceeds through a series of intermediates, catalyzed by two cytochrome P450 enzymes and a UDP-glucosyltransferase.[1][2] These enzymes are thought to form a metabolic channel or "metabolon" to efficiently shuttle the reactive and toxic intermediates.

The key intermediates in the this compound biosynthesis pathway are:

-

N-hydroxy-L-valine

-

2-Methylpropanal oxime

-

Acetone (B3395972) cyanohydrin (2-hydroxy-2-methylpropanenitrile)

The pathway can be summarized in the following steps:

-

Conversion of L-valine to 2-Methylpropanal Oxime: The initial and rate-limiting step is the conversion of L-valine to 2-methylpropanal oxime. This reaction is catalyzed by the cytochrome P450 enzymes CYP79D1 and CYP79D2.[1][2] These enzymes are functionally redundant and exhibit high similarity.[1]

-

Conversion of 2-Methylpropanal Oxime to Acetone Cyanohydrin: The second cytochrome P450, CYP71E7, catalyzes the conversion of 2-methylpropanal oxime to the unstable intermediate, acetone cyanohydrin.[1]

-

Glucosylation of Acetone Cyanohydrin: The final step is the glucosylation of acetone cyanohydrin by a UDP-glucosyltransferase (UGT), which attaches a glucose molecule to form the stable this compound. This step is crucial for detoxifying the cyanohydrin and for its storage in the plant vacuole.

Quantitative Data on Pathway Components

Quantitative analysis of the this compound biosynthesis pathway provides crucial insights into its regulation and efficiency. The following tables summarize key quantitative data on this compound and lotaustralin (B1675156) (a related cyanogenic glucoside derived from isoleucine) content in cassava tissues and the kinetic properties of the biosynthetic enzymes.

Table 1: this compound and Lotaustralin Content in Cassava Tissues

| Tissue | This compound Content (mg/kg fresh weight) | Lotaustralin Content (mg/kg fresh weight) | Reference |

| Leaves | Up to 5000 | Present in smaller amounts | [3] |

| Roots | 10 - 500 | Present in smaller amounts | [3] |

| Stems | Lower than leaves | Present in smaller amounts | [3] |

Note: The ratio of this compound to lotaustralin in cassava is approximately 97:3.

Table 2: Kinetic Properties of this compound Biosynthesis Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) or Vmax | Turnover (min⁻¹) | Organism | Reference |

| CYP79D1/D2 | L-valine | Not Reported | Not Reported | Not Reported | Manihot esculenta | [1] |

| CYP71E7 | 2-Methylbutanal oxime (from Isoleucine) | 21 | Not Reported | 17 | Manihot esculenta | [1] |

| CYP71E7 | 2-Methylpropanal oxime (from Valine) | Not Reported | Not Reported | 21 | Manihot esculenta | [1] |

| LuCGT1 (UGT) | Acetone cyanohydrin | 1.1 mM (Apparent) | 1.3 pkat/µg protein (Apparent) | Not Reported | Linum usitatissimum | [4] |

| LuCGT1 (UGT) | UDP-glucose | 0.2 mM (Apparent) | 1.3 pkat/µg protein (Apparent) | Not Reported | Linum usitatissimum | [4] |

Note: Kinetic data for CYP79D1/D2 and a cassava-specific UGT for acetone cyanohydrin are not yet fully reported in the literature. The data for LuCGT1 from flax is provided as a reference.

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Protocol 1: Heterologous Expression and Enzyme Assay of CYP79D1/D2 in Pichia pastoris

Objective: To express and functionally characterize the first enzyme in the this compound biosynthesis pathway.

Methodology:

-

Gene Cloning: The full-length cDNA of CYP79D1 or CYP79D2 is cloned into a Pichia pastoris expression vector (e.g., pPICZ A).

-

Transformation of P. pastoris: The expression vector is linearized and transformed into a suitable P. pastoris strain (e.g., X-33) by electroporation.

-

Selection and Screening: Transformants are selected on YPDS plates containing Zeocin™. High-expressing colonies are screened by small-scale expression trials.

-

Protein Expression: A selected high-expressing clone is grown in BMGY medium to generate biomass, followed by induction with methanol (B129727) in BMMY medium.

-

Microsome Isolation: Yeast cells are harvested, and microsomes containing the recombinant CYP79D1/D2 are isolated by differential centrifugation.

-

Enzyme Assay:

-

The reaction mixture contains isolated microsomes, NADPH-cytochrome P450 reductase, and L-valine in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).

-

The reaction is initiated by the addition of NADPH.

-

The formation of 2-methylpropanal oxime is monitored by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

-

Protocol 2: Heterologous Expression and Enzyme Assay of CYP71E7 in Saccharomyces cerevisiae

Objective: To express and characterize the second cytochrome P450 in the pathway.

Methodology:

-

Gene Cloning: The full-length cDNA of CYP71E7 is cloned into a yeast expression vector (e.g., pYES2).

-

Transformation of S. cerevisiae: The expression vector is transformed into a suitable yeast strain (e.g., INVSc1).

-

Protein Expression: Transformed yeast cells are grown in a synthetic medium containing galactose to induce protein expression.

-

Microsome Isolation: Microsomes are prepared from the yeast cells as described in Protocol 1.

-

Enzyme Assay:

-

The reaction mixture contains microsomes, NADPH, and 2-methylpropanal oxime in a suitable buffer.

-

The reaction is initiated by the addition of NADPH.

-

The product, acetone cyanohydrin, is unstable and is typically detected by quantifying its breakdown product, acetone. Acetone can be derivatized with 2,4-dinitrophenylhydrazine (B122626) and quantified by LC-MS.

-

Protocol 3: UDP-Glucosyltransferase Activity Assay

Objective: To measure the activity of the enzyme responsible for the final step of this compound synthesis.

Methodology:

-

Enzyme Source: The UDP-glucosyltransferase can be partially purified from cassava tissues or expressed heterologously.

-

Assay Principle: The activity of the UGT is determined by measuring the formation of UDP, a product of the glucosylation reaction.

-

UDP-Glo™ Glycosyltransferase Assay (Promega): [5][6][7][8]

-

The glycosyltransferase reaction is performed by incubating the enzyme with acetone cyanohydrin and UDP-glucose.

-

After the reaction, the UDP-Glo™ Reagent is added, which contains an enzyme that converts the generated UDP to ATP.

-

The ATP is then used in a luciferase/luciferin reaction to produce light, which is measured using a luminometer.

-

The amount of light produced is proportional to the amount of UDP formed and thus to the UGT activity.

-

Visualizing the Pathway and Experimental Workflow

To better understand the relationships between the components of the this compound biosynthesis pathway and the experimental approaches, the following diagrams are provided.

Caption: The this compound biosynthesis pathway from L-valine.

Caption: General workflow for enzyme characterization.

Conclusion

The biosynthesis of this compound is a well-defined pathway involving a series of critical intermediates and dedicated enzymes. While significant progress has been made in identifying the genes and characterizing some of the enzymes, further research is needed to fully elucidate the kinetic parameters of all enzymatic steps, particularly for the cassava-native enzymes, and to determine the in vivo concentrations of the pathway's intermediates. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate this important metabolic pathway, paving the way for the development of safer cassava varieties and novel biotechnological applications.

References

- 1. Biosynthesis of the Cyanogenic Glucosides this compound and Lotaustralin in Cassava: Isolation, Biochemical Characterization, and Expression Pattern of CYP71E7, the Oxime-Metabolizing Cytochrome P450 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CRISPR-Cas9-mediated knockout of CYP79D1 and CYP79D2 in cassava attenuates toxic cyanogen production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyanide in Cassava: A Review [gavinpublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. worldwide.promega.com [worldwide.promega.com]

- 6. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]

- 8. UDP-Glo™ Glycosyltransferase Assay [promega.com]

An In-depth Technical Guide to the Core Enzymes of Linamarin Metabolism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Linamarin is a cyanogenic glucoside found in numerous plant species, most notably in the staple food crop cassava (Manihot esculenta). Its metabolism is a critical area of study due to the potential for hydrogen cyanide (HCN) release, a potent toxin. This document provides a comprehensive technical overview of the core enzymes governing the biosynthesis, catabolism (cyanogenesis), and subsequent detoxification of cyanide derived from this compound. We present key quantitative data, detailed experimental protocols for enzyme analysis, and visual diagrams of the metabolic pathways to serve as a foundational resource for researchers in biochemistry, toxicology, and drug development.

Introduction to this compound Metabolism

This compound metabolism comprises three distinct phases: biosynthesis of the glucoside from L-valine, catabolic release of hydrogen cyanide upon tissue disruption, and the subsequent assimilation or detoxification of the released cyanide. The spatial separation of this compound (typically stored in the vacuole) from its primary catabolic enzyme, linamarase (located in the cell wall and apoplast), prevents autotoxicity in the intact plant.[1][2] Understanding the enzymatic control of these pathways is crucial for developing strategies to reduce the toxicity of cyanogenic food crops and for harnessing these enzymes in biotechnological applications.

This compound Biosynthesis Pathway

The synthesis of this compound from the amino acid L-valine is a multi-step process primarily occurring in the leaves and young tissues of plants like cassava.[3] It involves a series of modifications catalyzed by cytochrome P450 enzymes and a final glucosylation step.

Core Biosynthetic Enzymes

-

Cytochrome P450s (CYP79D1/CYP79D2): These enzymes catalyze the first committed and rate-limiting step in the pathway: the conversion of L-valine into 2-methylpropanal oxime (valoxime).[4] They are dually specific, also acting on L-isoleucine to initiate the synthesis of the related compound lotaustralin.

-

Cytochrome P450 (CYP71E7): This enzyme facilitates the conversion of the valoxime intermediate into the unstable cyanohydrin, 2-hydroxyisobutyronitrile (acetone cyanohydrin).[3]

-

UDP-Glucosyltransferase (UGT85B/UGT85K4/K5): In the final step, a glucosyltransferase stabilizes the acetone (B3395972) cyanohydrin by attaching a glucose molecule, forming the stable this compound glucoside.[3]

Figure 1: this compound Biosynthesis Pathway.

This compound Catabolism: Cyanogenesis

Cyanogenesis is the process of hydrogen cyanide release from cyanogenic glucosides. This pathway is typically initiated by physical damage to the plant tissue, which brings the substrate into contact with the catabolic enzymes.

Core Catabolic Enzymes

-

Linamarase (β-Glucosidase, EC 3.2.1.21): This enzyme hydrolyzes the β-glucosidic bond in this compound, releasing glucose and the unstable intermediate, acetone cyanohydrin.[5] Linamarase is found in many plants, including cassava and butter beans, and is typically located in the cell walls.[5]

-

Hydroxynitrile Lyase (HNL, EC 4.1.2.39): HNL catalyzes the decomposition of acetone cyanohydrin into acetone and free hydrogen cyanide (HCN).[6] This reaction can also occur spontaneously at a pH above 5.0 or temperatures exceeding 35°C.[6] In cassava, HNL activity is high in leaves but notably low in roots, which can lead to the accumulation of acetone cyanohydrin in poorly processed root products.[7]

Figure 2: this compound Catabolism (Cyanogenesis).

Cyanide Detoxification and Assimilation

Plants and other organisms possess enzymatic pathways to mitigate the toxicity of HCN by converting it into less harmful compounds, which can then be integrated into primary metabolism.

Core Detoxification Enzymes

-

β-Cyanoalanine Synthase (β-CAS, EC 4.4.1.9): This is the primary enzyme for cyanide detoxification in plants. It catalyzes the reaction of cyanide with L-cysteine to form β-cyanoalanine.[8][9]

-

Nitrilase/Nitrile Hydratase: The β-cyanoalanine produced by β-CAS is further metabolized. In many plants, a nitrilase (like NIT4) or a nitrile hydratase converts β-cyanoalanine into the amino acids asparagine or aspartate, thereby safely assimilating the cyanide-derived nitrogen into the plant's metabolic pool.[9]

Figure 3: Cyanide Detoxification Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative parameters reported for the core enzymes of this compound metabolism. Note that values can vary depending on the enzyme source, purity, and assay conditions.

Table 1: Kinetic Parameters of this compound Metabolizing Enzymes

| Enzyme | Source | Substrate | K_m (mM) | V_max | k_cat (min⁻¹) | Reference(s) |

| Linamarase | Manihot esculenta | This compound | 1.44 - 1.47 | - | - | [10] |

| Linamarase | Penicillium sp. | This compound | 2.93 | - | - | [10] |

| Linamarase | S. cerevisiae (Engineered) | This compound | 0.0005 - 0.0009 | 10.0 - 13.0 µmol/min | - | [11][12] |

| Hydroxynitrile Lyase | Pyrus communis | (R)-mandelonitrile | 11.75 | 227.27 µmol/min/mg | 101.46 | [13] |

| Hydroxynitrile Lyase | Manihot esculenta (leaf) | Acetone Cyanohydrin | - | 11.5 mmol/mg/h | - | [14] |

Table 2: Optimal Conditions for Enzyme Activity

| Enzyme | Source | Optimal pH | Optimal Temperature (°C) | Reference(s) |

| Linamarase | Manihot esculenta | 5.5 - 6.0 | 30 | [5][10] |

| Linamarase | Lactobacillus plantarum | 6.0 | 50 | |

| Linamarase | Priestia flexa | 6.0 | 50 | [15] |

| Linamarase | Lactobacillus fermentum | 5.5 | 30 | [16] |

| Hydroxynitrile Lyase | Pyrus communis | 5.5 | 30 | [13] |

| β-Cyanoalanine Synthase | Blue Lupine | - | - | [8] |

Experimental Protocols

This section provides detailed methodologies for the extraction of this compound and the activity assays for its core catabolic enzymes.

Protocol: Extraction of this compound from Cassava Leaves

This protocol is adapted from Haque & Bradbury (2002) for the quantitative extraction of this compound.[17]

-

Harvesting: Collect very young, soft cassava leaves, as they have the highest this compound content.

-

Homogenization: Weigh 5 g of leaves and immediately homogenize in a glass pestle and mortar with 5 mL of 0.1 M Hydrochloric Acid (HCl). The acid inactivates endogenous linamarase, preventing substrate loss.

-

Further Extraction: Add another 5 mL of 0.1 M HCl and continue grinding to create a fine paste.

-

Filtration: Pour the homogenate through a layer of muslin cloth and squeeze to recover the liquid extract.

-

Clarification: Centrifuge the cloudy, often pinkish, extract at high speed (e.g., 10,000 x g) for 15 minutes to pellet cell debris.

-

Collection: Carefully remove the clear supernatant, which contains the this compound.

-

Storage: Store the extract frozen at -20°C or below for long-term stability.

Protocol: Linamarase Activity Assay (Spectrophotometric)

This method, based on the detection of released cyanide, is adapted from Nambisan & Sundaresan (1994).[18]

-

Reagent Preparation:

-

Substrate: Prepare a solution of this compound (e.g., 2 µmol/mL) in 0.1 M sodium phosphate (B84403) buffer (pH 6.0).

-

Enzyme Extract: Prepare a suitably diluted enzyme solution in the same phosphate buffer.

-

Stop Solution: 0.2 M NaOH.

-

Colorimetric Reagents: 1% Chloramine T, Pyridine-Barbituric Acid reagent.

-

-

Reaction Setup: In a microcentrifuge tube, combine 0.1 mL of the this compound solution with the enzyme extract to a total volume of 1.0 mL with 0.1 M phosphate buffer (pH 6.0).

-

Incubation: Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Termination: Stop the reaction by adding 0.2 mL of 0.2 M NaOH.

-

Color Development:

-

Neutralize the solution carefully with 0.2 M HCl.

-

Add 1.0 mL of 1% Chloramine T and incubate for 5 minutes.

-

Add 3.0 mL of pyridine-barbituric acid reagent and incubate for 15 minutes at room temperature for color development.

-

-

Measurement: Measure the absorbance of the resulting colored solution at 580 nm using a spectrophotometer.

-

Quantification: Calculate the amount of cyanide released by comparing the absorbance to a standard curve prepared with known concentrations of potassium cyanide (KCN). One unit of activity is defined as the amount of enzyme that releases 1 µmol of HCN per minute under the assay conditions.

Figure 4: General Experimental Workflow for Enzyme Activity Assay.

Protocol: Hydroxynitrile Lyase (HNL) Activity Assay (Spectrophotometric)

This protocol measures the cleavage of a cyanohydrin substrate.

-

Reagent Preparation:

-

Buffer: Prepare a 0.1 M citrate (B86180) buffer (pH 5.5).

-

Substrate: Prepare a solution of a suitable cyanohydrin substrate (e.g., 10 mM acetone cyanohydrin or mandelonitrile) in 0.1 M citric acid to maintain stability.

-

Enzyme Extract: Prepare a diluted HNL solution in the citrate buffer.

-

-

Reaction Setup: In a quartz cuvette, prepare a reaction mixture containing the citrate buffer and substrate. The final volume should be pre-determined (e.g., 1 mL).

-

Baseline Reading: Place the cuvette in a spectrophotometer set to the appropriate wavelength for detecting the resulting aldehyde or ketone (e.g., 256 nm for benzaldehyde (B42025) from mandelonitrile) and record a baseline reading.

-

Initiation: Add a small volume of the enzyme extract to the cuvette, mix quickly by inversion, and immediately start recording the change in absorbance over time.

-

Measurement: Record the increase in absorbance for several minutes. The initial linear portion of the curve represents the initial reaction velocity.

-

Calculation: Calculate the rate of reaction (ΔAbs/min) from the linear slope. Convert this rate to enzyme activity (µmol/min/mg protein) using the molar extinction coefficient of the product and the protein concentration of the enzyme extract.

Protocol: β-Cyanoalanine Synthase (β-CAS) Activity Assay

This protocol is based on the method described by Akopyan et al. (1975) and measures the formation of sulfide (B99878).[8][19]

-

Reagent Preparation:

-

Buffer: 0.1 M Tris-HCl buffer (pH 8.8).

-

Substrates: Prepare solutions of L-cysteine and potassium cyanide (KCN), e.g., 25 mM each.

-

Enzyme Extract: Purified or partially purified β-CAS extract.

-

Detection Reagent: A solution for converting sulfide to a measurable product, such as methylene (B1212753) blue, or a lead acetate (B1210297) solution to detect H₂S precipitation.

-

-

Reaction Setup: In a sealed vial, combine the Tris-HCl buffer, L-cysteine solution, and enzyme extract.

-

Initiation: Start the reaction by adding the KCN solution.

-

Incubation: Incubate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Termination and Detection: Stop the reaction and measure the amount of sulfide (H₂S) produced. A common method involves trapping the H₂S gas and reacting it to form methylene blue, which can be quantified spectrophotometrically at 670 nm.

-

Quantification: Calculate the specific activity (µmol of H₂S produced per minute per mg of protein) by comparing the absorbance to a sodium sulfide standard curve.

Conclusion

The enzymes governing this compound metabolism represent a finely tuned system for chemical defense in plants, with significant implications for food safety and human health. The biosynthetic pathway, involving cytochrome P450s and a glucosyltransferase, builds the stable glucoside. Upon tissue damage, the catabolic cascade initiated by linamarase and hydroxynitrile lyase rapidly releases toxic HCN. Finally, detoxification enzymes such as β-cyanoalanine synthase provide a means to safely assimilate this cyanide. The quantitative data and detailed protocols provided in this guide offer a critical resource for professionals seeking to investigate, manipulate, or utilize these important biocatalysts. Further research into the kinetic properties of the biosynthetic enzymes and the development of high-throughput screening methods will continue to advance this field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of this compound from cassava leaves for use in a cassava cyanide kit [openresearch-repository.anu.edu.au]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. Cyanogenesis in Cassava : The Role of Hydroxynitrile Lyase in Root Cyanide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Beta-cyanoalanine synthase: purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The β-cyanoalanine synthase pathway: beyond cyanide detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. maxwellsci.com [maxwellsci.com]

- 12. maxwellsci.com [maxwellsci.com]

- 13. Novel (R)-Hydroxynitrile lyase enzyme of Pyrus communis: Purification and characterization of its physicochemical and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ijrpr.com [ijrpr.com]

- 16. researchgate.net [researchgate.net]

- 17. biology-assets.anu.edu.au [biology-assets.anu.edu.au]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pnas.org [pnas.org]

linamarin chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linamarin, a cyanogenic glucoside, is a naturally occurring compound predominantly found in plants such as cassava (Manihot esculenta), lima beans (Phaseolus lunatus), and flax (Linum usitatissimum).[1][2] As a glucoside of acetone (B3395972) cyanohydrin, it plays a role in plant defense mechanisms.[1] Upon enzymatic hydrolysis, this compound releases hydrogen cyanide (HCN), a potent toxin. This duality of a seemingly inert precursor and a highly toxic product makes this compound a significant subject of research in toxicology, food science, and drug development. This technical guide provides an in-depth overview of the chemical structure, properties, biosynthesis, and enzymatic degradation of this compound, along with detailed experimental protocols for its study.

Chemical Structure and Properties

This compound, with the chemical formula C₁₀H₁₇NO₆, is systematically named 2-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-propanenitrile.[3] It is also known by its synonym, Phaseolunatin. The molecule consists of a β-D-glucopyranose moiety linked to an acetone cyanohydrin aglycone.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 2-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-propanenitrile | [3] |

| Synonyms | Phaseolunatin, α-Hydroxyisobutyronitrile β-D-glucopyranoside | |

| Molecular Formula | C₁₀H₁₇NO₆ | [3] |

| Molecular Weight | 247.25 g/mol | [3] |

| Appearance | Colorless needles | Wikipedia |

| Melting Point | 143-144 °C | Wikipedia |

| Boiling Point | Data not available (likely decomposes) | |

| Solubility | Good in water and cold alcohol. Soluble in hot acetone. Slightly soluble in hot ethyl acetate, ether, benzene, and chloroform. Practically insoluble in petroleum ether. | |

| pKa | Data not available |

Biosynthesis and Signaling Pathway

The biosynthesis of this compound in plants, particularly in cassava, originates from the amino acid L-valine. The pathway involves a series of enzymatic conversions catalyzed by cytochrome P450 enzymes and a glucosyltransferase.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [bionity.com]

- 3. Biosynthesis of the Cyanogenic Glucosides this compound and Lotaustralin in Cassava: Isolation, Biochemical Characterization, and Expression Pattern of CYP71E7, the Oxime-Metabolizing Cytochrome P450 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

Linamarin: A Technical Overview of its Properties, Analysis, and Biological Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linamarin is a cyanogenic glucoside predominantly found in plants such as cassava (Manihot esculenta), lima beans (Phaseolus lunatus), and flax (Linum usitatissimum).[1][2][3] As a glucoside of acetone (B3395972) cyanohydrin, it plays a role in plant defense mechanisms.[2] Upon enzymatic hydrolysis, this compound can release hydrogen cyanide (HCN), a potent toxin.[1] This technical guide provides an in-depth overview of the molecular characteristics of this compound, detailed experimental protocols for its study, and an examination of its core biological pathways.

Molecular Formula and Weight

The fundamental chemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO₆ | [2][4][5][6] |

| Molecular Weight | 247.24 g/mol | [4] |

| Molar Mass | 247.25 g mol⁻¹ | [3][5] |

| IUPAC Name | 2-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropanenitrile | [4] |

| CAS Number | 554-35-8 | [2][3][4] |

Experimental Protocols

Accurate and reproducible experimental methods are crucial for the study of this compound. Below are detailed protocols for its extraction, purification, and quantification.

Extraction and Purification of this compound from Cassava

This protocol describes an efficient method for isolating this compound from cassava root peel, adapted from a novel cryocooled extraction technique.[4][7]

a. Materials and Reagents:

-

Fresh Cassava root peel

-

Liquid Nitrogen

-

Ethyl acetate

-

Silica (B1680970) gel for column chromatography

-

Thin-layer chromatography (TLC) plates

b. Extraction Protocol:

-

Immediately freeze fresh cassava root peel in liquid nitrogen to deactivate the enzyme linamarase and make the cell structure brittle.[7]

-

Grind the frozen peel into a fine powder using a mortar and pestle.

-

Extract the powdered peel with methanol. The low temperature and grinding process allows for efficient extraction of this compound into the methanol.[7]

-

Filter the methanol extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure to obtain a crude extract.

c. Purification Protocol:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a solvent system of 12% methanol in ethyl acetate.

-

Monitor the fractions using thin-layer chromatography to identify those containing pure this compound.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.[7]

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantitative analysis of this compound in plant extracts.

a. Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system

-

Reverse-phase C18 column[8]

b. Mobile Phase and Elution:

-

Prepare a mobile phase of water and acetonitrile (B52724) (H₂O:CH₃CN) in an 8:2 ratio.[8]

-

Use an isocratic elution at a constant flow rate.

c. Sample Preparation:

-

Extract this compound from the plant material using an acidified methanol solution for optimal yield of the intact glycoside.[8]

-

Filter the extract through a 0.45 µm filter before injection into the HPLC system.

d. Detection and Quantification:

-

Detect this compound using a UV detector or a mass spectrometer (LC-MS).[8]

-

Quantify the concentration by comparing the peak area of the sample to a standard curve prepared from pure this compound.

Enzymatic Hydrolysis of this compound

This protocol describes the enzymatic breakdown of this compound to produce hydrogen cyanide.

a. Materials:

-

Purified this compound solution

-

Linamarase enzyme

-

Phosphate (B84403) buffer (pH 6.0)

b. Protocol:

-

Prepare a solution of this compound in a phosphate buffer at pH 6.0.

-

Add a solution of linamarase to the this compound solution.

-

Incubate the reaction mixture at 30°C.

-

The hydrolysis of this compound will produce glucose and acetone cyanohydrin. The acetone cyanohydrin will then decompose to hydrogen cyanide and acetone.[9][10]

Signaling Pathways and Logical Relationships

The biosynthesis and degradation of this compound involve a series of enzymatic steps. The following diagrams illustrate these pathways.

Caption: Biosynthesis and degradation pathway of this compound.

The biosynthesis of this compound begins with the amino acid L-valine.[11] The enzyme CYP79D1/D2, a cytochrome P450, catalyzes the conversion of L-valine to 2-methylpropanal oxime.[12] Subsequently, another cytochrome P450 enzyme, CYP71E7, converts the oxime to acetone cyanohydrin.[12] The final step is the glucosylation of acetone cyanohydrin by the enzyme UGT85B1 to form this compound.[3]

The degradation of this compound, a process known as cyanogenesis, is initiated by the enzyme linamarase, which hydrolyzes the glycosidic bond to release glucose and acetone cyanohydrin.[9][10] Acetone cyanohydrin is unstable and can spontaneously or enzymatically, through the action of hydroxynitrile lyase, decompose into the toxic compound hydrogen cyanide and acetone.[3][13]

References

- 1. biology-assets.anu.edu.au [biology-assets.anu.edu.au]

- 2. cyanogenic glucosides this compound: Topics by Science.gov [science.gov]

- 3. researchgate.net [researchgate.net]

- 4. An efficient and high-yielding method for extraction and purification of this compound from Cassava; in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. This compound biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Biosynthesis of the Cyanogenic Glucosides this compound and Lotaustralin in Cassava: Isolation, Biochemical Characterization, and Expression Pattern of CYP71E7, the Oxime-Metabolizing Cytochrome P450 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ISBD view › CIAT Library catalog [library.ciat.cgiar.org]

Unveiling the Botanical Trove of Linamarin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the natural plant sources of linamarin, a cyanogenic glucoside of significant interest to researchers, scientists, and drug development professionals. This document outlines the primary botanical origins of this compound, presents quantitative data on its concentration in various plant species, details experimental protocols for its analysis, and illustrates key biological and experimental pathways.

Principal Natural Sources of this compound

This compound is synthesized by a diverse range of plant species, serving as a defense mechanism against herbivores. The primary and most well-documented sources include:

-

Cassava (Manihot esculenta): As the most significant dietary source of this compound, all parts of the cassava plant contain this cyanogenic glucoside, with the highest concentrations typically found in the leaves and root peel.[1][2][3] The content can vary widely between "sweet" and "bitter" cultivars.[3]

-

Lima Bean (Phaseolus lunatus): This legume is another major source of this compound.[4][5]

-

Flax (Linum usitatissimum): Flaxseeds contain this compound along with its diglucoside derivatives, linustatin (B1675552) and neolinustatin.[4][6]

-

White Clover (Trifolium repens): This common forage legume is also a known producer of this compound.[4]

-

Lotus japonicus: This model legume synthesizes both this compound and lotaustralin.[7][8]

Quantitative Analysis of this compound in Plant Sources

The concentration of this compound can fluctuate based on the plant species, cultivar, age, and environmental conditions.[9] The following table summarizes representative quantitative data from the literature.

| Plant Species | Plant Part | This compound Content (mg/kg fresh weight, unless otherwise noted) | Reference(s) |

| Cassava (Manihot esculenta) | |||

| Sweet Cultivar Roots | As low as 20 | [3] | |

| Bitter Cultivar Roots | Up to 1000 | [3] | |

| Leaves | 127.8 (µg/g) | [10] | |

| Root Peel | 13.12 (µg/g) | [10] | |

| Flax (Linum usitatissimum) | Seeds | Varies significantly among varieties (0.74 to 1.60 g/kg of total cyanogenic glycosides) | [6] |

| This compound constitutes 2% - 14% of total cyanogenic glycosides | [11] |

Experimental Protocols for this compound Analysis

Accurate quantification of this compound is crucial for research and safety assessments. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common analytical techniques.

Extraction of this compound from Plant Material

A general protocol for the extraction of this compound from plant tissues is as follows:

-

Sample Preparation: Obtain fresh or properly stored (e.g., frozen) plant material. For cassava, very young leaves are often used due to their high this compound content.[12]

-

Homogenization: Grind a known weight of the plant tissue (e.g., 50 mg) in a mortar and pestle.[13]

-

Extraction Solvent: Add a suitable extraction solvent. A common and effective solvent is 0.1 M hydrochloric acid (HCl) to inactivate endogenous linamarase, which can degrade this compound.[12][13] Other solvents like acidified methanol (B129727) have also been shown to be effective.[14]

-

Extraction Procedure: Add the solvent (e.g., 5 ml of 0.1 M HCl) to the ground tissue and continue grinding to create a paste.[13]

-

Separation: Filter the mixture through a cloth and centrifuge the resulting liquid to remove solid debris.[13]

-

Storage: The clear supernatant containing this compound can be stored frozen (-20°C) for several months.[13]

Quantification by HPLC

-

Chromatographic System: A standard HPLC system equipped with a C18 reverse-phase column and a UV detector is typically used.[15]

-

Mobile Phase: A common mobile phase is a gradient of methanol in water.[11] Acidified mobile phases (e.g., with formic, trifluoroacetic, or phosphoric acid) can improve retention and separation.[16]

-

Detection: this compound can be detected by UV absorbance, typically around 240 nm.[15]

-

Quantification: The concentration of this compound in the extract is determined by comparing the peak area to a standard curve generated from known concentrations of purified this compound.

Quantification by LC-MS/MS

LC-MS/MS offers high sensitivity and selectivity for this compound quantification.[17]

-

Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer is used. An ACQUITY UPLC HSS T3 column is suitable for separation.[17]

-

Mobile Phase: A common mobile phase consists of a gradient of acetonitrile (B52724) in water with an additive like ammonium (B1175870) formate.[17]

-

Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[17]

-

Quantification: Similar to HPLC, quantification is achieved by comparing the signal to that of a standard curve.

Visualizing Key Pathways

Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the amino acid L-valine and involves a series of enzymatic reactions catalyzed by cytochrome P450 enzymes and a glucosyltransferase.[7][18][19]

Caption: Biosynthetic pathway of this compound from L-valine.

Experimental Workflow for this compound Quantification

The following diagram outlines the general workflow for the extraction and quantification of this compound from plant samples.

Caption: General experimental workflow for this compound analysis.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. Cassava - Wikipedia [en.wikipedia.org]

- 4. This compound | C10H17NO6 | CID 11128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [bionity.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Biosynthesis of the Nitrile Glucosides Rhodiocyanoside A and D and the Cyanogenic Glucosides Lotaustralin and this compound in Lotus japonicus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. stiftung-fiat-panis.de [stiftung-fiat-panis.de]

- 11. Variation in the Content of Cyanogenic Glycosides in Flaxseed Meal from Twenty-One Varieties [scirp.org]

- 12. Preparation of this compound from cassava leaves for use in a cassava cyanide kit [openresearch-repository.anu.edu.au]

- 13. biology-assets.anu.edu.au [biology-assets.anu.edu.au]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. A Review of Recent Advances in Chromatographic Quantification Methods for Cyanogenic Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Linamarin Variability in Cassava Cultivars: A Technical Guide

This technical guide provides a comprehensive overview of linamarin variability in cassava (Manihot esculenta Crantz) cultivars. It delves into the quantitative differences in this compound content, detailed experimental protocols for its measurement, and the underlying biochemical pathways. This document is intended to serve as a valuable resource for researchers and professionals working with cassava and cyanogenic glycosides.

Introduction to this compound in Cassava

Cassava is a major staple food crop in tropical and subtropical regions, providing sustenance for millions of people. However, most cassava cultivars contain the cyanogenic glycoside this compound, which can break down to release toxic hydrogen cyanide (HCN). The concentration of this compound varies significantly among different cultivars, influencing their classification as "sweet" (low cyanide) or "bitter" (high cyanide)[1][2]. This variability is a critical factor in cassava's safety for consumption and its potential applications in research and drug development. All parts of the cassava plant, except for the seeds, contain this compound, with leaves generally having higher concentrations than the roots[3].

Quantitative Variability of this compound in Cassava Cultivars

The cyanogenic potential (CNP) of cassava, which is directly related to its this compound content, exhibits a wide range across different cultivars and is influenced by environmental conditions[2][4][5]. The following tables summarize quantitative data on this compound and cyanogenic potential from various studies.

Table 1: Cyanogenic Potential (CNP) in Roots and Leaves of Cassava Genotypes Grown in Different Environments [4][5]

| Location | Tissue | CNP Range (mg/100g) | Mean CNP ± SD (mg/100g) |

| IVS (Inland Valley Hydromorphic area) | Leaves | 3.39 - 272.16 | 68.14 ± 4.01 |

| IVS (Inland Valley Hydromorphic area) | Roots | 0.76 - 76.31 | 12.43 ± 5.93 |

| Mokwa (Upland) | Leaves | 4.28 - 228.72 | - |

| Mokwa (Upland) | Roots | 0.94 - 136.53 | 21.86 ± 5.07 |

| Upland | Leaves | 13.13 - 127.39 | 26.44 ± 3.69 |

| Upland | Roots | 2.37 - 47.11 | - |

Data from a study of 400 cassava genotypes. SD: Standard Deviation

Table 2: Total Cyanide Content in Fresh Roots of Improved and Local Cassava Varieties

| Cultivar | Total Cyanide (mg HCN/kg fresh root) |

| 98/2101 | 9.1 |

| 98/0002 | 10.5 |

| TME419 | 13.3 |

| 98/0505 | 14.0 |

| 96/1632 | 16.6 |

| ANADER2 (Local Control) | 36.2 |

Table 3: General Classification of Cassava Cultivars Based on Cyanide Content in Fresh Roots [1][2]

| Classification | Cyanide Content (mg/kg fresh weight) |

| Sweet | 15 - 50 |

| Moderately Toxic | 50 - 100 |

| Bitter (Toxic) | > 100 |

Biochemical Pathway of Cyanogenesis

The production of hydrogen cyanide in cassava is an enzymatic process initiated by tissue damage. In intact plant cells, this compound is stored in the vacuole, while the enzyme linamarase is located in the cell wall and laticifers[3]. Disruption of the tissue, through actions like chewing, cutting, or processing, brings this compound into contact with linamarase.

The enzyme hydrolyzes this compound into acetone (B3395972) cyanohydrin and glucose. Acetone cyanohydrin is an unstable intermediate that can spontaneously decompose to release hydrogen cyanide and acetone, a reaction that is accelerated at a pH above 5.0. In some plant tissues, this decomposition is further catalyzed by the enzyme hydroxynitrile lyase (HNL)[3].

Experimental Protocols for this compound Quantification

Accurate quantification of this compound is crucial for cassava research and safety assessment. Several methods are commonly employed, each with its own advantages and limitations.

Picrate (B76445) Paper Method

This is a semi-quantitative and rapid method suitable for screening large numbers of samples, particularly in field settings. It relies on the release of HCN, which reacts with a picrate-impregnated paper to produce a color change.

Methodology:

-

Sample Preparation: A small, known weight of fresh cassava tissue (e.g., 100 mg of root) is finely grated or crushed.

-

Incubation: The prepared sample is placed in a sealed container with a buffer solution (pH 6.0) and a strip of picrate paper suspended above it. Endogenous linamarase in the cassava tissue hydrolyzes the this compound.

-

Color Development: The released HCN reacts with the picric acid on the paper, causing it to change color from yellow to reddish-brown. The incubation is typically carried out for 16-24 hours at room temperature in the dark.

-

Quantification: The color of the picrate paper is compared to a pre-calibrated color chart to estimate the cyanide concentration in parts per million (ppm). For more quantitative results, the colored compound can be eluted from the paper and the absorbance measured with a spectrophotometer.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for the direct quantification of this compound.

Sample Preparation (Acidified Methanol (B129727) Extraction): [6][7]

-

Weigh a known amount of fresh or freeze-dried cassava tissue.

-

Homogenize the tissue in an acidified methanol solution (e.g., methanol with 0.1 M HCl). The acidic conditions inactivate endogenous linamarase, preventing the breakdown of this compound during extraction[8].

-

Centrifuge the homogenate to pellet the solid material.

-

Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions:

-

Mobile Phase: An isocratic mobile phase of water and acetonitrile (B52724) (e.g., 8:2 v/v) is often used[6][7]. Gradient elution can also be employed for separating multiple cyanogenic glycosides. For example, a gradient with mobile phase A as 2% formic acid in water and mobile phase B as methanol can be used[9].

-

Flow Rate: Typically around 0.2 - 1.0 mL/min.

-

Detection:

-

UV Detector: this compound does not have a strong chromophore, so detection is often performed at low wavelengths (e.g., 210-220 nm).

-

Mass Spectrometry (LC-MS): This provides higher specificity and sensitivity. Multiple reaction monitoring (MRM) can be used for precise quantification.

-

Enzymatic and Spectrophotometric Methods

These methods involve the enzymatic hydrolysis of this compound to release cyanide, which is then quantified spectrophotometrically.

Methodology:

-

Extraction: this compound is extracted from the cassava tissue, often using boiling 80% methanol or a similar solvent to inactivate endogenous enzymes.

-

Enzymatic Hydrolysis: An exogenous source of linamarase is added to the extract to hydrolyze the this compound to acetone cyanohydrin.

-

Cyanide Quantification: The released cyanide is measured using a colorimetric reaction. A common method is the isonicotinic acid-barbituric acid method, where the cyanide reacts with these reagents to form a colored product that can be measured with a spectrophotometer[10].

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound variability in cassava cultivars.

Conclusion

The variability of this compound in cassava cultivars is a complex trait influenced by genetics and environmental factors. This guide has provided a summary of the quantitative differences observed, detailed methodologies for accurate measurement, and an overview of the cyanogenesis pathway. A thorough understanding of these aspects is essential for ensuring the safety of cassava-based foods, for breeding low-cyanide cultivars, and for exploring the potential of this compound and related compounds in various scientific and industrial applications. The provided protocols and workflows offer a solid foundation for researchers to conduct their own investigations into this important area of study.

References

- 1. Cassava - Wikipedia [en.wikipedia.org]

- 2. Cyanide in Cassava: A Review [gavinpublishers.com]

- 3. Cyanogenesis in Cassava : The Role of Hydroxynitrile Lyase in Root Cyanide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Correlate the cyanogenic potential and dry matter content of cassava roots and leaves grown in different environments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. biology-assets.anu.edu.au [biology-assets.anu.edu.au]

- 9. Biosynthesis of the Cyanogenic Glucosides this compound and Lotaustralin in Cassava: Isolation, Biochemical Characterization, and Expression Pattern of CYP71E7, the Oxime-Metabolizing Cytochrome P450 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of ultrasonic pretreatment on eliminating cyanogenic glycosides and hydrogen cyanide in cassava - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Linamarin in Plant Defense Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linamarin, a cyanogenic glucoside predominantly found in plants like cassava (Manihot esculenta) and lima beans (Phaseolus lunatus), serves as a critical component of a potent two-component chemical defense system. This guide provides an in-depth technical overview of the biosynthesis of this compound, its mechanism of action against herbivores and pathogens, and the enzymatic processes governing its activation. Detailed experimental protocols for the extraction, quantification, and analysis of this compound and its related enzymes are presented, alongside quantitative data and visualizations of key pathways to support research and development in plant science and drug discovery.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to deter herbivores and combat pathogens. Among these are cyanogenic glucosides, a class of secondary metabolites capable of releasing toxic hydrogen cyanide (HCN) upon tissue damage.[1][2][3] this compound is a prominent cyanogenic glucoside, which, along with its structural analog lotaustralin, provides a powerful and immediate defense mechanism known as the "cyanide bomb".[4] This guide delves into the molecular intricacies of this compound's role in plant defense, offering a comprehensive resource for researchers in the field.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process involving several key enzymes and intermediates, primarily originating from the amino acid L-valine.[5][6] The pathway is highly channeled, suggesting the organization of the biosynthetic enzymes into a multienzyme complex or "metabolon" to efficiently convert the precursor and channel reactive intermediates.[7]

The key enzymatic steps are:

-

Conversion of L-valine to (Z)-2-methylpropanal oxime: This initial and rate-limiting step is catalyzed by cytochrome P450 enzymes of the CYP79 family, specifically CYP79D1 and CYP79D2 in cassava.[7][8] These enzymes exhibit dual specificity, also catalyzing the conversion of L-isoleucine to the precursor of lotaustralin.[7]

-

Conversion of the oxime to acetone (B3395972) cyanohydrin: The oxime is subsequently converted to the corresponding cyanohydrin, 2-hydroxyisobutyronitrile (acetone cyanohydrin). This reaction is catalyzed by another cytochrome P450 enzyme, CYP71E7.

-

Glucosylation of acetone cyanohydrin: The final step involves the glucosylation of acetone cyanohydrin by a UDP-glucose glucosyltransferase (UGT), resulting in the formation of this compound.[7][9]

Mechanism of Action: The "Cyanide Bomb"

The defensive capability of this compound lies in its potential to release hydrogen cyanide, a potent inhibitor of cellular respiration.[10] In intact plant tissues, this compound is compartmentalized, typically within the vacuole, separate from the degradative enzyme linamarase, which is often located in the cell wall or apoplast.[11][12]

When a herbivore feeds on the plant or a pathogen damages the tissue, this compartmentalization is disrupted.[1][3][13] This brings this compound into contact with linamarase (a β-glucosidase), initiating the following two-step process:[10][14][15]

-

Hydrolysis of this compound: Linamarase cleaves the β-glucosidic linkage of this compound, releasing glucose and the unstable acetone cyanohydrin.[15][16]

-

Release of Hydrogen Cyanide: Acetone cyanohydrin can then spontaneously decompose or be enzymatically broken down by hydroxynitrile lyase (HNL) to release hydrogen cyanide and acetone.[10][11][14] This decomposition is favored at pH values above 4.0 or temperatures above 35°C.[10]

The released HCN is highly toxic to a wide range of organisms, effectively deterring further herbivory and inhibiting pathogen growth.[1][10]

Quantitative Data

The concentration of this compound can vary significantly between plant species, cultivars, and even within different tissues of the same plant.[14][17] This variation is influenced by both genetic and environmental factors.[14]

Table 1: this compound and Cyanide Content in Cassava

| Plant Part | Cultivar/Variety | This compound Content (mg/100g fresh weight) | Total Cyanide Potential (ppm) | Reference |

| Root | 18 varieties | 2.4 - 39.5 | - | [18] |

| Root | 179 cultivars | - | 9 - 234 (average 82) | [18] |

| Root | Not specified | - | 15 - 400 (commonly 30 - 150) | [17] |

| Young Leaves | 4 cultivars | - | Varies seasonally | [19] |

Experimental Protocols

Extraction and Quantification of this compound

Accurate quantification of this compound is crucial for studying its role in plant defense. Several methods have been developed for its extraction and analysis.

5.1.1. Extraction

An efficient extraction method is essential to obtain this compound in its intact form. Acidified methanol (B129727) has been shown to be a suitable solvent as it inactivates the degradative enzyme linamarase.[18]

Protocol: Acidified Methanol Extraction [18]

-

Harvest fresh plant material (e.g., leaves, roots) and immediately freeze in liquid nitrogen to halt enzymatic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

To a known weight of the powdered tissue, add acidified methanol (e.g., methanol with 0.1% HCl). A common ratio is 1:10 (w/v).

-

Vortex the mixture thoroughly and incubate at room temperature for a specified time (e.g., 1 hour) with occasional shaking.

-

Centrifuge the mixture to pellet the plant debris.

-

Collect the supernatant containing the extracted this compound for further analysis.

5.1.2. Quantification

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a sensitive and reproducible method for quantifying this compound.[18][20]

Protocol: LC-MS Quantification of this compound [20]

-

Chromatographic Separation:

-

Column: Reverse-phase C18 column.

-

Mobile Phase: An isocratic or gradient elution using a mixture of water and acetonitrile (B52724) (e.g., 8:2 v/v H₂O:CH₃CN).

-

Flow Rate: Dependent on the column dimensions, typically around 0.2-1.0 mL/min.

-

Injection Volume: 5-20 µL of the extract.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

-

Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high specificity and sensitivity, targeting the mass-to-charge ratio (m/z) of this compound.

-

-

Quantification:

-

Generate a standard curve using purified this compound of known concentrations.

-

Calculate the concentration of this compound in the plant extracts by comparing their peak areas to the standard curve.

-

Linamarase Activity Assay

Measuring the activity of linamarase is key to understanding the activation potential of the cyanide bomb.

Protocol: Spectrophotometric Assay of Linamarase Activity [21]

This assay measures the release of p-nitrophenol from the artificial substrate p-nitrophenyl-β-D-glucopyranoside (pNPG), which is structurally similar to this compound.

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in an appropriate extraction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.0).

-

Centrifuge the homogenate to remove cell debris and collect the supernatant containing the crude enzyme extract.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the enzyme extract and a known concentration of this compound (e.g., 13 mM) in a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 6.8).[21]

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.[21]

-

Stop the reaction (e.g., by adding a strong base like NaOH).

-

-

Detection of Released Cyanide:

-

The liberated hydrogen cyanide can be quantified using a spectrophotometric method, for example, with a cyanide determination kit at 585 nm.[21]

-

-

Calculation of Activity:

-

One unit of linamarase activity can be defined as the amount of enzyme that liberates 1 µmol of HCN per minute under the specified assay conditions.

-

Role in Defense Against Herbivores and Pathogens

The primary role of the this compound-linamarase system is to provide a rapid and potent defense against a broad spectrum of herbivores and pathogens.[6][14] The release of toxic HCN acts as a powerful deterrent. However, some specialized herbivores have evolved mechanisms to overcome this defense, such as rapid detoxification of cyanide or behavioral adaptations to avoid tissue damage that would activate the "cyanide bomb".[22][23] For instance, some insects have a highly alkaline midgut that can inhibit the activity of plant β-glucosidases.[22]

Against pathogens, the release of HCN can directly inhibit microbial growth and metabolism.[10] This chemical barrier can prevent or limit the colonization of plant tissues by pathogenic fungi and bacteria.

Conclusion and Future Directions

This compound is a key player in the chemical defense strategies of many plant species. The "cyanide bomb" provides an effective and immediate deterrent against generalist herbivores and pathogens. Understanding the biosynthesis, regulation, and activation of this defense system is crucial for developing strategies to enhance crop protection and for exploring the potential of these natural compounds in drug development.

Future research should focus on:

-

Elucidating the regulatory networks that control this compound biosynthesis and its tissue-specific accumulation.

-

Investigating the co-evolutionary arms race between plants and specialized herbivores that have overcome this defense.

-

Exploring the potential of engineering the this compound pathway in non-cyanogenic plants to enhance their resistance to pests and diseases.

-

Screening for novel pharmacological activities of this compound and its derivatives.

This technical guide provides a solid foundation for researchers to delve into the fascinating world of this compound and its pivotal role in plant survival.

References

- 1. Cyanogenesis, a Plant Defence Strategy against Herbivores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How Plants Use Cyanide to Protect Themselves – Plants Rule [plantsrule.com]

- 3. Cyanogenesis, a Plant Defence Strategy against Herbivores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The β-Glucosidases Responsible for Bioactivation of Hydroxynitrile Glucosides in Lotus japonicus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Plant cyanogenic glycosides: from structure to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of the Cyanogenic Glucosides this compound and Lotaustralin in Cassava: Isolation, Biochemical Characterization, and Expression Pattern of CYP71E7, the Oxime-Metabolizing Cytochrome P450 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. scielo.br [scielo.br]

- 18. researchgate.net [researchgate.net]

- 19. biology-assets.anu.edu.au [biology-assets.anu.edu.au]

- 20. researchgate.net [researchgate.net]

- 21. Linamarase Expression in Cassava Cultivars with Roots of Low- and High-Cyanide Content - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Multiple Strategies of an Insect Herbivore to Overcome Plant Cyanogenic Glucoside Defence - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cassava-Mealybug interactions - 5. Host-Plant Resistance - IRD Éditions [books.openedition.org]

An In-depth Technical Guide to the Toxicological Profile of Linamarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linamarin, a cyanogenic glucoside, is a naturally occurring compound found in various plants, most notably in cassava (Manihot esculenta), lima beans, and flax.[1] Chemically, it is a glucoside of acetone (B3395972) cyanohydrin.[1] While this compound itself is not acutely toxic, its toxicological significance lies in its potential to release hydrogen cyanide (HCN) upon enzymatic hydrolysis.[1] This document provides a comprehensive overview of the toxicological profile of this compound, intended to serve as a technical guide for researchers, scientists, and professionals in drug development.

The toxicity associated with this compound is primarily due to the ingestion of inadequately processed food containing this compound.[1] Chronic exposure to low levels of cyanide from such sources has been linked to several neurological disorders, including tropical ataxic neuropathy and konzo, a debilitating upper motor neuron disease.[1][2] Therefore, a thorough understanding of the toxicological properties of this compound is crucial for food safety, risk assessment, and the development of potential therapeutic interventions.

Mechanism of Toxicity

The toxicity of this compound is indirect and contingent upon its metabolic conversion to hydrogen cyanide. This process is primarily enzymatic and occurs when plant tissues containing this compound are disrupted, bringing the glucoside into contact with the enzyme linamarase (a β-glucosidase).[1] In the human body, gut microflora can also hydrolyze ingested this compound.[1]

The enzymatic hydrolysis of this compound proceeds in two main steps:

-

Hydrolysis of this compound: Linamarase cleaves the β-glycosidic bond in this compound, releasing glucose and an unstable intermediate, acetone cyanohydrin.[1]

-

Decomposition of Acetone Cyanohydrin: Acetone cyanohydrin can then spontaneously decompose to form acetone and the highly toxic hydrogen cyanide (HCN).[1]

Hydrogen cyanide is a potent inhibitor of cellular respiration.[2][3] Its primary molecular target is cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[2][3] Cyanide binds to the ferric iron (Fe³⁺) in the heme a3 component of cytochrome c oxidase, preventing the transfer of electrons to oxygen.[2][4] This inhibition of the final step of the electron transport chain halts aerobic respiration and the production of ATP, leading to cellular hypoxia and a rapid depletion of cellular energy.[2][3] The resulting shift to anaerobic metabolism leads to the accumulation of lactic acid and subsequent metabolic acidosis.[2][3]

Quantitative Toxicological Data

The toxicity of this compound is intrinsically linked to the amount of cyanide released. The following table summarizes the available quantitative toxicological data for this compound and cyanide.

| Substance | Test Species | Route of Administration | Toxicological Endpoint | Value | Reference(s) |

| This compound | Rat | Oral | LDLO (Lowest published lethal dose) | 500 mg/kg | [5] |

| This compound | Rat | Oral | Dose causing arrhythmias and respiratory changes | 500 mg/kg | [6] |

| This compound | Hamster (pregnant) | Oral | NOAEL (No-Observed-Adverse-Effect Level) for maternal toxicity | 70 mg/kg | [7] |

| This compound | Hamster (pregnant) | Oral | Dose associated with increased incidence of fetal anomalies | 120-140 mg/kg | [7] |

| Hydrogen Cyanide | Human | Oral | Lethal Dose | 1-2 mg/kg | [8][9] |

| Potassium Cyanide | Human | Oral | LD50 | 140 mg | [3] |

| Potassium Cyanide | Human | Oral | LD100 | 200-300 mg | [3] |

Experimental Protocols

Acute Oral Toxicity Study (Following OECD Guideline 423)

This protocol outlines a method for assessing the acute oral toxicity of this compound based on the OECD 423 guideline (Acute Toxic Class Method).[10][11][12][13][14]

Objective: To determine the acute oral toxicity of this compound and classify it according to the Globally Harmonised System (GHS).

Animal Model: Healthy, young adult female Wistar rats are typically used.[10] Animals are acclimatized to laboratory conditions for at least five days before the study.

Procedure:

-

Dosing: A stepwise procedure is used with a starting dose based on available information. For a substance with an expected LD50 in the range of 300-2000 mg/kg, a starting dose of 300 mg/kg may be appropriate. This compound is dissolved in a suitable vehicle (e.g., water) and administered by gavage to a group of three female rats.

-